3,6-Dimethyl-1-benzofuran-2-carbaldehyde
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Overview
Description
3,6-Dimethyl-1-benzofuran-2-carbaldehyde is a chemical compound with the molecular formula C11H10O2 . It has a molecular weight of 174.2 .
Molecular Structure Analysis
The InChI code for 3,6-Dimethyl-1-benzofuran-2-carbaldehyde is 1S/C11H10O2/c1-7-3-4-9-8(2)11(6-12)13-10(9)5-7/h3-6H,1-2H3 . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
The physical and chemical properties of 3,6-Dimethyl-1-benzofuran-2-carbaldehyde include its molecular weight (174.2) and its molecular formula (C11H10O2) .Scientific Research Applications
Synthesis of Novel Heterocycles
- A study by Baashen et al. (2017) described the use of a benzofuran derivative as a precursor for synthesizing a series of novel heterocycles. This research showcases the versatility of benzofuran compounds in facilitating the creation of complex chemical structures with potential applications in pharmaceuticals and materials science Baashen, Abdel-Wahab, & El‐Hiti, 2017.
Preparation of Highly Functionalized Benzofurans
- Schevenels et al. (2012) reported a unique transformation for preparing highly functionalized benzofurans, leveraging base-catalyzed condensation. This method highlights the potential for creating benzofuran carbaldehydes with applications in the development of new chemical entities Schevenels & Markó, 2012.
Coordination Reactions and Synthesis
- Mojumdar et al. (2009) explored the synthesis and coordination reactions of (E)-3-(1-Benzofuran-2-yl)propenoic acid, leading to the creation of [1]benzofuro[3,2-c]pyridine compounds. This research contributes to the field of coordination chemistry, offering insights into the thermal properties and stability of these complexes Mojumdar, Šimon, & Krutošíková, 2009.
Antimicrobial Activity
- Ashok et al. (2014) investigated the solvent-free synthesis of benzofuran derivatives and their antimicrobial activity. This study is significant for identifying new compounds with potential for treating microbial infections Ashok, Sidda, Vijaya Lakshmi, & Ganesh, 2014.
Synthesis of Chromone-linked Naphthopyrans
- Panja et al. (2009) developed a one-pot synthesis method for chromone-linked naphthopyrans, showcasing the chemical flexibility of benzofuran derivatives in synthesizing complex organic frameworks with potential applications in dyes, pigments, and organic electronics Panja, Maiti, & Bandyopadhyay, 2009.
Safety And Hazards
Future Directions
The future directions for research on 3,6-Dimethyl-1-benzofuran-2-carbaldehyde and similar compounds could involve further exploration of their synthesis methods, chemical reactions, and biological activities. Benzofuran compounds have shown potential as pharmaceutical agents due to their diverse biological activities .
properties
IUPAC Name |
3,6-dimethyl-1-benzofuran-2-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O2/c1-7-3-4-9-8(2)11(6-12)13-10(9)5-7/h3-6H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCAUZJGALLIUPL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=C(O2)C=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30406076 |
Source
|
Record name | 3,6-dimethyl-1-benzofuran-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30406076 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,6-Dimethyl-1-benzofuran-2-carbaldehyde | |
CAS RN |
16820-39-6 |
Source
|
Record name | 3,6-dimethyl-1-benzofuran-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30406076 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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